molecular formula C20H42O5Si2 B13901216 Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate

Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate

Cat. No.: B13901216
M. Wt: 418.7 g/mol
InChI Key: WNYWWPLFOPIFQS-UHFFFAOYSA-N
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Description

Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate (CAS: 139356-33-5) is a cyclohexane derivative featuring two tert-butyldimethylsilyl (TBS) ether groups at positions 3 and 5, a central hydroxyl group at position 1, and a methyl ester at the same carbon. Its molecular formula is C₂₀H₄₂O₅Si₂ (MW: 418.72 g/mol) . The stereochemistry is defined as (3S,5S), as confirmed by its SMILES notation: COC(=O)C1(O)C[C@H](C[C@@H](C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C . The TBS groups serve as hydrolytically stable protecting groups for hydroxyl functionalities, making this compound a valuable intermediate in organic synthesis, particularly in medicinal chemistry and natural product derivatization.

Properties

IUPAC Name

methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O5Si2/c1-18(2,3)26(8,9)24-15-12-16(25-27(10,11)19(4,5)6)14-20(22,13-15)17(21)23-7/h15-16,22H,12-14H2,1-11H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYWWPLFOPIFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC(C1)(C(=O)OC)O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O5Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins from a cyclohexene derivative bearing free hydroxyl groups and a carboxylate function. A key precursor is (3R,4S,5R)-methyl 3,5-bis[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclohex-1-enecarboxylate, which undergoes further esterification and functional group transformations to yield the target compound.

Detailed Synthetic Procedure

A representative preparation method, adapted from peer-reviewed crystallographic and synthetic studies, is described below:

  • Step 1: Silylation of Hydroxyl Groups

    The hydroxyl groups at the 3 and 5 positions of the cyclohexane ring are protected by tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine, typically in an aprotic solvent like dichloromethane. This step selectively installs the bulky TBDMS protecting groups, enhancing the stability and solubility of the intermediate.

  • Step 2: Esterification

    The carboxylic acid or acid derivative is converted to the methyl ester using methylating agents such as dimethyl sulfate or diazomethane under controlled conditions. For example, solid sodium hydroxide (2.8 g, 0.07 mol) is added to a stirred solution of the silylated cyclohexene derivative (5.6 g, 0.134 mol) in acetonitrile (60 mL) at room temperature. This mixture is then added dropwise to a solution of dimethyl sulfate (4.2 mL, 0.044 mol) in acetonitrile (60 mL). The reaction is maintained at 40 °C for 15 hours to ensure complete methylation.

  • Step 3: Workup and Purification

    After reaction completion, the solvent is removed under reduced pressure. The residue is extracted multiple times with ethyl acetate and water to remove inorganic salts and impurities. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield a white solid product.

  • Step 4: Crystallization

    The crude product is dissolved in absolute methanol and allowed to slowly evaporate at room temperature over a week to afford single crystals suitable for X-ray diffraction analysis, confirming the structure and stereochemistry.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Silylation TBDMSCl, imidazole or pyridine Dichloromethane Room temp Several hrs Not specified Protects hydroxyl groups
Esterification Dimethyl sulfate, solid NaOH Acetonitrile 40 °C 15 hours 82.7 Methylation of carboxylate
Workup Ethyl acetate, water, MgSO4 drying - Room temp - - Extraction and drying
Crystallization Absolute methanol, slow evaporation Methanol Room temp ~1 week - For structure confirmation

Structural and Stereochemical Considerations

The cyclohexene ring in the precursor adopts a half-chair conformation, which is retained in the final product. The silyl protecting groups at the 3 and 5 positions are oriented to maintain stereochemical integrity, as confirmed by X-ray crystallography. The hydroxyl group at the 1-position remains free, enabling further functionalization if necessary.

Analytical Characterization

  • X-ray Diffraction : Single-crystal X-ray diffraction confirms the molecular structure, the conformation of the cyclohexane ring, and the positions of the TBDMS groups.

  • NMR Spectroscopy : Proton and carbon NMR spectra show characteristic signals for the methyl ester, silyl groups, and the cyclohexane ring protons.

  • Yield and Purity : The described method achieves an isolated yield of approximately 82.7%, with high purity suitable for subsequent synthetic applications.

Literature Sources and Research Findings

  • The synthesis and crystallographic analysis were reported in a 2013 study published in the Acta Crystallographica Section E, detailing the preparation from the silylated cyclohexene precursor via esterification with dimethyl sulfate, yielding the methyl ester derivative with excellent stereochemical control.

  • The compound serves as an intermediate in the synthesis of vandetanib derivatives, a class of tyrosine kinase inhibitors used in cancer therapy, highlighting its pharmaceutical relevance.

  • The reaction conditions, particularly the use of sodium hydroxide and dimethyl sulfate in acetonitrile, have been optimized for high yield and minimal side reactions, as documented in peer-reviewed literature.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of deprotected hydroxyl groups or new functionalized derivatives.

Scientific Research Applications

Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthesis. The tert-butyl(dimethyl)silyl groups provide steric hindrance and stability, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Structural Differences References
Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate C₂₀H₄₂O₅Si₂ 418.72 Hydroxyl, methyl ester, TBS ethers Stereospecific (3S,5S) configuration
(3R,4S,5R)-Methyl 3,5-bis[TBS-oxy]-4-methoxycyclohex-1-enecarboxylate C₂₁H₄₂O₅Si₂ 430.80 Methoxy, cyclohexene, TBS ethers Unsaturated cyclohexene ring; 4-methoxy
1,3-Bis(tert-butyldimethylsilyloxymethyl)-2-{4'-[4''-hydroxy...}benzene (1i) Complex ~1,300† Acetylene, ketone, TBS ethers Polyaromatic core; acetylene linkages
tert-Butyl 3-{[...]butoxycarbonyl}-L-alaninate (30) C₂₈H₅₄N₄O₆Si 586.93 Amino, imino, TBS ethers Peptidic backbone; amino functionality

†Estimated based on synthesis in .

Key Observations:
  • Stereochemistry : The target compound’s (3S,5S) configuration distinguishes it from analogs like the (3R,4S,5R)-configured cyclohexene derivative, which lacks a hydroxyl group but includes a methoxy and unsaturated bond .
  • Protecting Groups : Unlike compound 1i , which uses TBS ethers on aromatic systems, the target compound applies them to a cyclohexane backbone, enhancing steric protection of hydroxyl groups .
  • Reactivity : The methyl ester in the target compound contrasts with the peptidic tert-butyl ester in compound 30 , suggesting divergent applications in prodrug design vs. peptide synthesis .
Stability and Spectral Data
  • IR/NMR Signatures :
    • Compound 1i shows IR peaks at 1690 cm⁻¹ (C=O stretch) and 3700–3000 cm⁻¹ (hydroxyl), while the target compound’s ester carbonyl would likely appear near 1700–1750 cm⁻¹ .
    • The cyclohexene derivative’s methoxy group contributes to distinct NMR shifts (δ 3.02–4.94 ppm) compared to the target’s hydroxyl (δ 12.5 ppm in 1i ) .

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